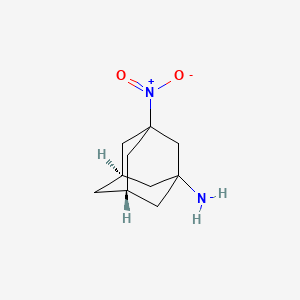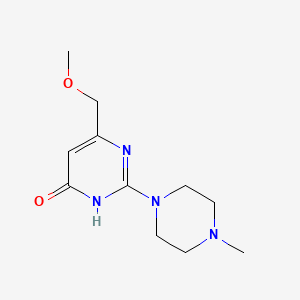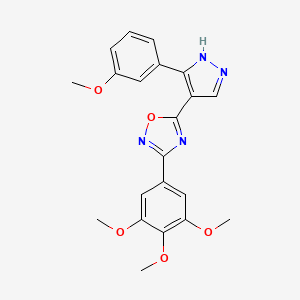
(1r,3s,5R,7S)-3-Nitroadamantan-1-amine (Vildagliptin Impurity pound(c)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon, and features both an amino group and a nitro group attached to the adamantane framework.
Métodos De Preparación
The synthesis of 1-amino-3-nitroadamantane typically involves nitration and amination reactions. One common method starts with adamantane, which undergoes nitration to form 1-nitroadamantane. This intermediate is then subjected to amination to yield 1-amino-3-nitroadamantane . The reaction conditions often involve the use of mixed acids for nitration and ammonia or amines for the amination step .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Análisis De Reacciones Químicas
1-Amino-3-nitroadamantane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in diaminoadamantane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles like halides or alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism of action for 1-amino-3-nitroadamantane involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate for Vildagliptin, it inhibits the enzyme dipeptidyl peptidase 4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby lowering blood glucose levels.
Comparación Con Compuestos Similares
1-Amino-3-nitroadamantane can be compared to other adamantane derivatives, such as:
1-Amino-3,5-dinitroadamantane: Similar in structure but with an additional nitro group, making it more reactive.
1,3-Diaminoadamantane: Lacks the nitro group, resulting in different reactivity and applications.
1-Nitroadamantane: Contains only the nitro group, used as an intermediate in the synthesis of other derivatives.
The uniqueness of 1-amino-3-nitroadamantane lies in its combination of both amino and nitro groups, which provides a balance of reactivity and stability, making it versatile for various applications .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
(5S,7R)-3-nitroadamantan-1-amine |
InChI |
InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2/t7-,8+,9?,10? |
Clave InChI |
IGRDMGWZTHMMAM-BQKDNTBBSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)[N+](=O)[O-])N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102309.png)



![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14102329.png)
![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/structure/B14102330.png)
![6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B14102336.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B14102338.png)
![[R*,S*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-Methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid MonosodiuM Salt](/img/structure/B14102342.png)
![3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102352.png)
![4-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102353.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102363.png)
![2-bromo-N-{2-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B14102365.png)

